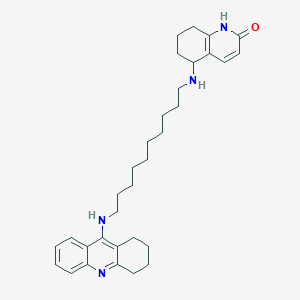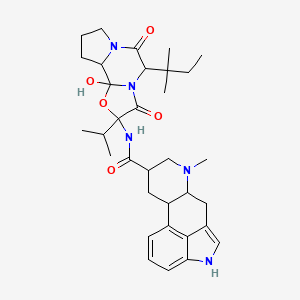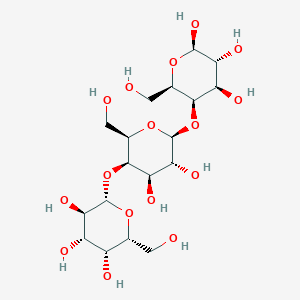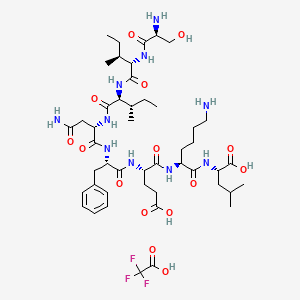
(RS)-tacrine(10)-hupyridone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(RS)-tacrine(10)-hupyridone is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. It is a derivative of tacrine, a well-known acetylcholinesterase inhibitor, and huperzine A, a natural alkaloid with neuroprotective properties. The combination of these two moieties aims to enhance the therapeutic potential for treating neurodegenerative diseases such as Alzheimer’s disease.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (RS)-tacrine(10)-hupyridone typically involves multiple steps, starting from the individual synthesis of tacrine and huperzine A derivatives. The key steps include:
Synthesis of Tacrine Derivative: Tacrine is synthesized through a series of reactions involving the cyclization of 1,2,3,4-tetrahydroacridine.
Synthesis of Huperzine A Derivative: Huperzine A is extracted from the Huperzia serrata plant and then chemically modified to introduce functional groups that facilitate coupling with the tacrine derivative.
Coupling Reaction: The final step involves coupling the tacrine and huperzine A derivatives under specific conditions, such as using a coupling agent like dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Scaling up the reactions while maintaining the purity and yield of the product.
Purification: Using techniques like recrystallization, chromatography, and distillation to purify the final product.
Quality Control: Ensuring the product meets industry standards through rigorous testing and validation.
Chemical Reactions Analysis
Types of Reactions
(RS)-tacrine(10)-hupyridone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the compound are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with increased hydrogen content.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
(RS)-tacrine(10)-hupyridone has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and synthetic methodologies.
Biology: Investigated for its effects on biological systems, particularly its neuroprotective properties.
Medicine: Explored as a potential therapeutic agent for treating neurodegenerative diseases like Alzheimer’s disease.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of (RS)-tacrine(10)-hupyridone involves its interaction with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the brain. By inhibiting this enzyme, the compound increases the levels of acetylcholine, thereby enhancing cholinergic neurotransmission. This action is believed to improve cognitive function and slow the progression of neurodegenerative diseases. Additionally, the huperzine A moiety provides neuroprotective effects by interacting with various molecular targets and pathways involved in neuronal survival and function.
Comparison with Similar Compounds
Similar Compounds
Tacrine: An acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Huperzine A: A natural alkaloid with neuroprotective properties.
Donepezil: Another acetylcholinesterase inhibitor used for Alzheimer’s disease.
Uniqueness
(RS)-tacrine(10)-hupyridone is unique due to its dual action, combining the acetylcholinesterase inhibitory properties of tacrine with the neuroprotective effects of huperzine A. This combination aims to provide a more comprehensive therapeutic approach for neurodegenerative diseases compared to single-agent treatments.
Properties
Molecular Formula |
C32H44N4O |
|---|---|
Molecular Weight |
500.7 g/mol |
IUPAC Name |
5-[10-(1,2,3,4-tetrahydroacridin-9-ylamino)decylamino]-5,6,7,8-tetrahydro-1H-quinolin-2-one |
InChI |
InChI=1S/C32H44N4O/c37-31-21-20-24-27(18-13-19-28(24)36-31)33-22-11-5-3-1-2-4-6-12-23-34-32-25-14-7-9-16-29(25)35-30-17-10-8-15-26(30)32/h7,9,14,16,20-21,27,33H,1-6,8,10-13,15,17-19,22-23H2,(H,34,35)(H,36,37) |
InChI Key |
ROTFGKJJMRTWBD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCCCCCCCCCNC4CCCC5=C4C=CC(=O)N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![disodium;8-hydroxy-7-[(6-sulfonatonaphthalen-2-yl)diazenyl]quinoline-5-sulfonate](/img/structure/B10769159.png)
![[2-methyl-5-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl] N-(2,4-dimethoxyphenyl)-N-[2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]carbamate](/img/structure/B10769160.png)

![(2S)-2-(3-carbamimidamidophenyl)-3-[hydroxy(3-phenylpropyl)phosphoryl]propanoic acid](/img/structure/B10769170.png)
![iron(4+);methyl 3-[(1Z,4Z,10Z,14Z)-7,12-bis(ethenyl)-18-(3-methoxy-3-oxopropyl)-3,8,13,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoate](/img/structure/B10769175.png)
![cobalt;3-[(1Z,4Z,10Z,14Z)-7,12,17-tris(2-carboxyethyl)-3,8,13,18-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid](/img/structure/B10769183.png)
![6,7-Dihydro-2-(methylthio)-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B10769191.png)

![(2R)-2-[(6-{[(5-Methylthiophen-2-yl)methyl]amino}-9-propyl-9H-purin-2-yl)amino]butan-1-ol](/img/structure/B10769207.png)

![2-[2-[2-(5-bromo-2-methoxyphenyl)ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole;hydrochloride](/img/structure/B10769235.png)
![methyl (1R,9S,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(12S,14R)-16-ethyl-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8,15-pentaen-12-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B10769255.png)


